3,4-dimethoxy-N-methylaniline
Description
Contextualization within Substituted Aniline (B41778) Derivatives
Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules used in pharmaceuticals, dyes, and materials science. yufenggp.comresearchgate.net The properties and reactivity of the aniline core are significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. ebi.ac.uk
Broad Research Significance and Chemical Landscape
The primary significance of 3,4-dimethoxy-N-methylaniline in the chemical landscape lies in its role as a versatile intermediate in organic synthesis. It is a key starting material for the construction of more complex molecular architectures. For instance, it can be a precursor in the synthesis of various heterocyclic compounds and other substituted anilines.
Research has demonstrated its utility in the preparation of various compounds. For example, it can be synthesized from 3,4-dimethoxyaniline (B48930). chemsrc.com The N-methylation of anilines is a common transformation in organic synthesis, and various methods have been developed to achieve this selectively. rsc.orgresearchgate.net The resulting N-methylated anilines, including this compound, are valuable for introducing specific functionalities into target molecules. This compound and its derivatives are also used in the synthesis of Schiff bases, which have a wide range of applications in different fields. nih.govnih.gov
Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 35162-34-6 |
| Molecular Formula | C₉H₁₃NO₂ sigmaaldrich.com |
| Molecular Weight | 167.21 g/mol |
| Physical Form | Solid sigmaaldrich.com |
| Purity | Typically ≥97% sigmaaldrich.com |
Spectroscopic and Other Data
| Data Type | Information |
| InChI Key | PGBJWAKHAFOCEL-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES | CNC1=CC(=C(C=C1)OC)OC uni.lu |
| ¹H NMR (400 MHz, CDCl₃) | δ = 6.75 (d, J = 8.6 Hz, 1H), 6.23 (d, J = 2.6 Hz, 1H), 6.13 (dd, J = 8.6, 2.6 Hz, 1H), 3.84 (s, 3H), 3.81 (s, 3H), 2.83 (s, 3H) rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJWAKHAFOCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35162-34-6 | |
| Record name | 3,4-dimethoxy-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,4 Dimethoxy N Methylaniline and Analogous N Methylated Anilines
Classical and Established Synthetic Routes to N-Methylanilines
Traditional methods for the synthesis of N-methylanilines have been widely employed due to their straightforward nature. These approaches, however, often involve harsh reaction conditions and the use of toxic reagents.
Alkylation Approaches (e.g., utilizing methanol (B129727) or dimethyl sulfate)
Direct alkylation of anilines represents a fundamental approach to N-methylation. Reagents such as dimethyl sulfate (B86663) are effective for this transformation. For instance, the reaction of aniline (B41778) with dimethyl sulfate in an aqueous medium, followed by treatment with a sodium hydroxide (B78521) solution, yields a mixture of N-methylaniline and N,N-dimethylaniline. chemicalbook.com While effective, dimethyl sulfate is a toxic and hazardous reagent, which has prompted the search for safer alternatives. nih.gov
Methanol, in the presence of an acid catalyst like sulfuric acid, can also be used for the N-methylation of aniline. This reaction is typically carried out in an autoclave at elevated temperatures and pressures. alfa-chemistry.comgoogle.com Industrial processes often utilize methanol as an N-alkylation reagent to reduce costs and increase yield. alfa-chemistry.com Copper-chromite catalysts have also been employed for the N-alkylation of aniline with alcohols. google.com
Below is a table summarizing classical alkylation approaches:
Reductive Amination Strategies
Reductive amination is a versatile method for forming amines. This strategy typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. For N-methylation, formaldehyde (B43269) is a common C1 source. chimia.chorganic-chemistry.org The Eschweiler-Clarke reaction is a classic example where a primary or secondary amine is methylated using excess formic acid and formaldehyde. chimia.ch This reaction is notable for being a one-pot process that does not require a metal catalyst. chimia.ch
Various reducing agents can be employed in reductive amination, including sodium borohydride (B1222165) and sodium triacetoxyborohydride. organic-chemistry.org Recent developments have also explored the use of polymethylhydrosiloxane (B1170920) (PMHS) as a cheap, non-toxic, and stable reductant. rhhz.net Tandem processes that combine reductive amination of aldehydes with N-methylation in a one-pot synthesis have been developed using catalysts like Ni/NiO@C, offering an efficient route to N,N-dimethylamines. chemrxiv.org
Contemporary and Environmentally Benign Synthetic Protocols for N-Methylation
Modern synthetic chemistry has increasingly focused on developing more sustainable and environmentally friendly methods. This shift is evident in the new strategies for N-methylation of anilines, which aim to reduce waste, avoid toxic reagents, and utilize efficient catalytic systems.
Transition Metal-Free Methodologies (e.g., employing methylboronic acid with nitrosoarenes)
Transition metal-free approaches offer an attractive alternative to traditional methods. One such method involves the use of formaldehyde as both the reductant and the methyl source for the N,N-dimethylation and N-methylation of anilines. nih.gov This procedure is successful for anilines with electron-donating substituents. chimia.chnih.gov
Another notable transition-metal-free method is the Chan-Lam coupling, which has been adapted for the selective monomethylation of anilines using methylboronic acid. organic-chemistry.org This reaction is promoted by Cu(OAc)2 and represents the first example of a Chan-Lam coupling involving methylboronic acid. organic-chemistry.org Additionally, diversely substituted anilines can be prepared from functionalized arylboronic acids and an electrophilic nitrogen source under basic aqueous conditions. nih.govfigshare.com
Catalytic Systems in N-Alkylation (e.g., Sn-catalysts, Cu-based catalysts)
A variety of catalytic systems have been developed to improve the efficiency and selectivity of N-alkylation. Copper-based catalysts have shown significant promise. For example, a CeO2-supported copper sub-nanoparticle catalyst has been found to be effective for the selective N-methylation of aniline to N-methylaniline using CO2 and H2. oup.com Copper hydride (CuH) complexes have also been utilized for the N-methylation of aromatic and aliphatic amines with paraformaldehyde. nih.gov Furthermore, N-heterocyclic carbene copper(I) complexes can catalyze the N-methylation of amines using CO2 and a silane (B1218182) reductant. rsc.org
Tin-based catalysts have also re-emerged in N-alkylation reactions. A homogeneous heterobimetallic Pd-Sn catalyst has been developed for the base- and additive-free alkylation of amines with alcohols. researchgate.net Fe-Cu-Cr ternary spinel systems have also been investigated for the methylation of aniline with methanol, showing high selectivity for N-methylaniline. bcrec.id
Borrowing Hydrogen Strategy for N-Alkylation
The "borrowing hydrogen" strategy is an atom-economical and environmentally benign approach for the N-alkylation of amines with alcohols. rsc.orgacs.org This method involves the temporary removal of hydrogen from an alcohol to form an aldehyde, which then reacts with an amine to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the corresponding alkylated amine, with water being the only byproduct. acs.org
Various transition metal catalysts, including those based on ruthenium, iridium, and nickel, have been successfully employed in borrowing hydrogen reactions for the N-alkylation of anilines. rsc.orgrsc.orgresearchgate.netacs.org For example, ruthenium complexes have been used to catalyze the N-alkylation of anilines with primary carbohydrate alcohols. rsc.orgrsc.org Iridium-monophosphine complexes supported on metal-organic frameworks have also demonstrated high catalytic activity for the N-alkylation of benzyl (B1604629) alcohol with aniline. acs.org
Below is a table summarizing contemporary N-alkylation strategies:
Multi-Step Synthesis Pathways Involving 3,4-Dimethoxyaniline (B48930) Precursors
The conversion of 3,4-dimethoxyaniline to 3,4-dimethoxy-N-methylaniline is a classic example of N-methylation of a primary aromatic amine. Several established multi-step synthetic routes can be employed for this transformation, with reductive amination being a prominent and widely applicable strategy.
One of the most notable methods for the N-methylation of primary amines is the Eschweiler-Clarke reaction . wikipedia.orgnrochemistry.com This reaction involves treating the primary amine, in this case, 3,4-dimethoxyaniline, with an excess of formaldehyde and formic acid. wikipedia.orgjk-sci.com The reaction proceeds through a multi-step mechanism. Initially, the amine reacts with formaldehyde to form an imine intermediate. Subsequently, the formic acid acts as a reducing agent, transferring a hydride to the imine and resulting in the formation of the N-methylated amine. nrochemistry.comorganic-chemistry.org The use of excess reagents helps to drive the reaction to completion and favors the formation of the tertiary amine, although careful control of stoichiometry can be used to optimize the yield of the desired secondary amine. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it typically does not lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org
Another significant multi-step pathway is reductive amination using formaldehyde and a reducing agent . This method is conceptually similar to the Eschweiler-Clarke reaction but offers more flexibility in the choice of the reducing agent. scirp.orgresearchgate.net In this process, 3,4-dimethoxyaniline is first reacted with formaldehyde to form the corresponding imine. The imine is then reduced in a separate step using a variety of reducing agents. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. jk-sci.comscirp.org The two-step nature of this process allows for greater control over the reaction conditions at each stage, potentially leading to higher selectivity for the mono-methylated product.
Catalytic approaches have also been developed for the N-methylation of anilines. For instance, ruthenium(II) complexes have been shown to catalyze the N-methylation of amines using methanol as the C1 source. nih.gov This method proceeds via a "borrowing hydrogen" mechanism and can be performed under relatively mild conditions. While this is a more direct approach, it still involves a multi-step catalytic cycle.
Below is a data table summarizing typical reaction conditions for the N-methylation of anilines via reductive amination, which would be analogous to the synthesis of this compound.
| Methylation Method | Methylating Agent | Reducing Agent | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) | Reference |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Aqueous | 80-100 | 70-95 | nrochemistry.commdpi.com |
| Reductive Amination | Formaldehyde | Sodium Borohydride | Methanol | 0-25 | 60-90 | researchgate.net |
| Catalytic Methylation | Methanol | - | Anhydrous Methanol | 140 | 80-98 | nih.gov |
Considerations for Industrial-Scale Synthesis of Related Aniline Compounds
The industrial-scale synthesis of N-methylated anilines shares many principles with the laboratory-scale methods but introduces additional considerations related to cost, safety, efficiency, and environmental impact. google.comliv.ac.uk
Catalyst Selection and Recovery: For catalytic processes, the choice of catalyst is paramount. Industrially, heterogeneous catalysts are often preferred over homogeneous ones because they are more easily separated from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing costs and waste. mdpi.com For example, in the synthesis of N-methylaniline from aniline and methanol, catalysts based on copper and chromium have been employed. google.com The development of robust and highly selective catalysts is a continuous area of research for industrial applications.
Reaction Conditions and Equipment: Industrial processes often operate at elevated temperatures and pressures to achieve high conversion rates and throughput. google.com This necessitates the use of specialized reactors, such as autoclaves, that can safely handle these conditions. google.com Continuous flow reactors are also increasingly being adopted in industrial settings as they can offer better control over reaction parameters, improved safety, and higher productivity compared to batch reactors.
Raw Material Sourcing and Cost: The economic viability of an industrial synthesis is heavily dependent on the cost and availability of raw materials. For the synthesis of N-methylated anilines, common methylating agents include methanol and formaldehyde. researchgate.net Methanol is an attractive option due to its low cost and high atom economy, with water being the only byproduct in ideal "borrowing hydrogen" methodologies. researchgate.net
Process Safety and Environmental Impact: The handling of large quantities of chemicals like aniline and formaldehyde requires strict safety protocols to protect workers and the environment. Process optimization aims to minimize the use of hazardous reagents and solvents. The development of "greener" synthetic routes, such as those that use less toxic methylating agents like dimethyl carbonate or even carbon dioxide, is an active area of industrial research. liv.ac.uk
Product Purification and Waste Management: On an industrial scale, the purification of the final product to meet required specifications is a critical step. Distillation is a common method for separating the desired N-methylaniline from unreacted starting materials and byproducts like N,N-dimethylaniline. google.com Efficient waste management and the minimization of effluent streams are also crucial environmental and economic considerations.
The following table outlines key considerations for the industrial-scale synthesis of N-methylated anilines.
| Consideration | Key Factors |
| Catalyst | Activity, selectivity, stability, cost, ease of separation and recycling. |
| Reaction Conditions | Temperature, pressure, reaction time, solvent selection for optimal yield and throughput. |
| Equipment | Use of batch vs. continuous flow reactors, materials of construction to withstand reaction conditions. |
| Raw Materials | Cost, availability, and safety of aniline precursors and methylating agents (e.g., methanol, formaldehyde). |
| Safety | Handling of toxic and flammable materials, control of exothermic reactions, and pressure management. |
| Environmental | Minimization of waste, use of greener reagents and solvents, and efficient wastewater treatment. |
| Purification | Development of efficient and scalable separation techniques (e.g., distillation, crystallization). |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethoxy N Methylaniline
Vibrational Spectroscopy for Molecular Structure Analysis (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular structure of 3,4-dimethoxy-N-methylaniline. The vibrational modes are characteristic of the bonds present in the molecule, including the aromatic ring, the methoxy (B1213986) groups, and the N-methylamino moiety.
The FT-IR and FT-Raman spectra are complementary. FT-IR absorption intensity is related to the change in the dipole moment during a vibration, while FT-Raman scattering intensity depends on the change in polarizability. For instance, the symmetric vibrations of the benzene (B151609) ring are typically strong in the Raman spectrum, whereas asymmetric vibrations and those of polar functional groups like C-O and C-N produce strong signals in the IR spectrum.
Key vibrational assignments for this compound can be predicted based on studies of analogous molecules such as N-methylaniline, 3,4-dimethoxyaniline (B48930), and other substituted anilines. nih.govresearchgate.netnih.gov
N-H Vibrations: As a secondary amine, a characteristic N-H stretching vibration would typically appear in the range of 3300-3500 cm⁻¹. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and methoxy groups are anticipated in the 2800-3000 cm⁻¹ region. spectroscopyonline.com A unique peak for the N-methyl group's symmetric stretch may appear around 2785 cm⁻¹. spectroscopyonline.com
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically occur in the 1400-1650 cm⁻¹ region. lmaleidykla.lt
C-N and C-O Stretching: The C-N stretching vibration of the N-methylamino group is expected to produce a band in the 1250-1360 cm⁻¹ range. The characteristic asymmetric and symmetric C-O-C stretching vibrations of the two methoxy groups will result in strong absorptions, typically around 1260-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively. researchgate.net
A summary of the expected vibrational modes is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Secondary Amine (N-H) | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | Benzene Ring | > 3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (asymmetric) | -CH₃ (N-methyl, OCH₃) | ~2960 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (symmetric) | -CH₃ (N-methyl, OCH₃) | ~2870 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | Benzene Ring | 1400 - 1650 | FT-IR, FT-Raman |
| C-N Stretch | Aryl-Amine | 1250 - 1360 | FT-IR |
| Asymmetric C-O-C Stretch | Aryl-alkyl ether | 1200 - 1260 | FT-IR |
| Symmetric C-O-C Stretch | Aryl-alkyl ether | 1000 - 1050 | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon frameworks of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the N-methyl protons, the methoxy protons, and the amine proton. The chemical shifts (δ) are influenced by the electron-donating effects of the methoxy and N-methylamino groups.
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.0-7.5 ppm). Their specific chemical shifts and splitting patterns (multiplicity) will depend on their position relative to the electron-donating substituents.
Methoxy Protons: The two methoxy groups (-OCH₃) are chemically non-equivalent and are expected to appear as two sharp singlets, likely around δ 3.8-3.9 ppm.
N-Methyl Protons: The methyl group attached to the nitrogen atom (-NHCH₃) will also produce a singlet, typically found further upfield around δ 2.8-3.0 ppm. rsc.org
Amine Proton: The proton on the nitrogen atom (N-H) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly attached to the oxygen atoms (C3 and C4) will be significantly downfield (δ 140-155 ppm) due to the deshielding effect of oxygen. The other aromatic carbons will resonate at shifts influenced by the combined electronic effects of the substituents.
Methoxy Carbons: The carbons of the two methoxy groups are expected to appear around δ 55-56 ppm. rsc.org
N-Methyl Carbon: The carbon of the N-methyl group is expected to resonate in the range of δ 30-35 ppm. rsc.org
The following tables summarize the predicted NMR spectral data.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.0 - 7.0 | Multiplet |
| Methoxy-H (C3-OCH₃) | ~3.8 | Singlet |
| Methoxy-H (C4-OCH₃) | ~3.8 | Singlet |
| N-Methyl-H | ~2.8 | Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-N | 140 - 145 |
| C-O (C3, C4) | 145 - 155 |
| Aromatic C-H | 98 - 120 |
| Methoxy Carbons | 55 - 56 |
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within the molecule. The aromatic ring and its substituents in this compound constitute a chromophore that absorbs light in the UV-Vis region.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of an aniline (B41778) derivative typically displays two main absorption bands. scielo.org.za These bands arise from π → π* electronic transitions within the benzene ring. The positions and intensities of these bands are sensitive to the nature and position of substituents. The electron-donating methoxy and N-methylamino groups are expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted aniline. The spectrum is also sensitive to the pH of the medium, as protonation of the amino group can alter the electronic transitions. researchgate.net
Fluorescence Spectroscopy: Many aromatic amines exhibit fluorescence, which is the emission of light following electronic excitation. iucr.org The planarity and extended conjugation in the molecule can enhance fluorescence quantum yield. researchgate.net Upon excitation at a wavelength corresponding to its absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum can provide information about the excited state properties of the molecule and can be influenced by solvent polarity and other environmental factors.
X-ray Crystallography for Precise Solid-State Structure Determination (Methodological Relevance)
While other spectroscopic methods provide information about molecular connectivity and electronic structure, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide unequivocal structural data for this compound.
A crystallographic analysis would yield precise measurements of:
Bond Lengths and Angles: Confirming the covalent structure and revealing any distortions from idealized geometries.
Molecular Conformation: Determining the planarity of the benzene ring and the orientation of the N-methyl and methoxy substituents relative to the ring.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., N-H···O or N-H···N interactions), C-H···π interactions, and π–π stacking, which govern the crystal packing. researchgate.net
This information is crucial for understanding the structure-property relationships of the compound in the solid state and provides a benchmark for validating the results of computational chemistry studies. researchgate.net
Chemical Reactivity and Transformation Pathways of 3,4 Dimethoxy N Methylaniline
Oxidative Reactions and Product Formation (e.g., quinone derivatives)
The oxidation of N-alkylanilines, including structures similar to 3,4-dimethoxy-N-methylaniline, can proceed through several pathways, often yielding complex product mixtures. The electron-donating nature of the methoxy (B1213986) and N-methyl groups makes the aromatic ring particularly susceptible to oxidation.
One common oxidative pathway for anilines involves the formation of radical cations. In the case of N-methylanilines, oxidation can lead to the formation of species like N,N'-dimethyl-N,N'-diphenylhydrazine through the coupling of two molecules. The oxidation of N,N-dimethylaniline with agents like benzoyl peroxide has been shown to produce unstable Würster salts of tetramethylbenzidine. While not directly studying this compound, these findings suggest that its oxidation could proceed through similar radical intermediates.
Furthermore, the presence of the catechol-like 3,4-dimethoxy substitution pattern suggests the potential for oxidation to quinone and semiquinone species. The oxidation of catechols and related compounds, such as 3,4-dihydroxyphenylacetaldehyde (B32087) (a dopamine (B1211576) metabolite), is known to form semiquinone radicals and ortho-quinones. hoffmanchemicals.com Cytochrome P450-mediated oxidation of aniline (B41778) motifs can also lead to the formation of highly electrophilic quinone-imines. chemrxiv.org These reactive species can subsequently participate in further reactions. The oxidation of N,N-dimethylaniline in the presence of oxygen, catalyzed by benzoyl peroxide, can result in a chain reaction that produces hydrogen peroxide. organic-chemistry.org
The table below summarizes potential products from the oxidative reactions of aniline derivatives, which can be extrapolated to this compound.
| Oxidizing Agent | Potential Product Type | Reference Compound |
| Benzoyl Peroxide | Würster Salt Intermediate | N,N-Dimethylaniline |
| Nonheme Iron(IV)-Oxo Complex | N,N'-dimethyl-N,N'-diphenylhydrazine | N-Methylaniline |
| Cytochrome P450 | Quinone-imine | Aniline Motif |
| Tyrosinase / NaIO₄ | Semiquinone radical, ortho-Quinone | 3,4-Dihydroxyphenylacetaldehyde |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: the N-methylamino group and two methoxy groups. researchgate.netwikipedia.org These substituents increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. nih.gov
The directing effects of these substituents determine the position of substitution. The N-methylamino group is a powerful ortho-, para-director. Similarly, the methoxy groups are also ortho-, para-directing. In this compound, the positions ortho and para to the strongly activating N-methylamino group are positions 2 and 5. The methoxy groups at positions 3 and 4 further activate the ring. The directing effects of these groups are synergistic, strongly favoring substitution at the positions ortho and para to the most activating group, which is the N-methylamino group. Therefore, electrophilic substitution is expected to occur predominantly at the 2, 5, and 6 positions of the benzene ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. wikipedia.org
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.org
The high reactivity of the ring may necessitate milder reaction conditions to avoid polysubstitution or side reactions.
Nucleophilic Substitution Aromatic (SNAr) Mechanisms Involving N-Methylaniline Scaffolds
While the electron-rich nature of the this compound ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr), the N-methylaniline scaffold can act as a nucleophile in SNAr reactions with suitably activated aromatic systems. For an SNAr reaction to occur on a substrate, the aromatic ring must be substituted with at least one strong electron-withdrawing group (such as a nitro group) and contain a good leaving group (typically a halide). youtube.com
In such a scenario, the nitrogen atom of this compound would act as the nucleophile, attacking the electron-deficient aromatic ring of the substrate. Kinetic studies on the reactions of aniline and N-methylaniline with nitro-activated aryl ethers have shown that these reactions are often general-base catalyzed. acsgcipr.org The nucleophilicity of N-methylaniline is a key factor in these reactions. The presence of electron-donating methoxy groups on the N-methylaniline ring would further enhance the nucleophilicity of the nitrogen atom, potentially increasing its reactivity in SNAr reactions compared to unsubstituted N-methylaniline.
The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity.
Reductive Transformations
The potential reductive transformations of this compound primarily depend on the presence of other reducible functional groups that might be introduced onto the aromatic ring, as the N-methylaniline and dimethoxy functionalities are generally stable under many reducing conditions.
A common transformation for aniline derivatives is the reduction of a nitro group. If a nitro group were introduced onto the ring via electrophilic aromatic substitution, it could be readily reduced to a primary amino group. This reduction can be achieved through various methods, including:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.net
Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). researchgate.netcymitquimica.com
These methods are generally chemoselective for the nitro group, leaving other functionalities on the ring, such as the methoxy and N-methylamino groups, intact. researchgate.net The catalytic hydrogenation of amides to amines is also a known transformation, though it typically requires more forcing conditions. While not directly applicable to this compound itself, this indicates the general stability of the amine functionality under certain reductive conditions.
Reactivity as a Nucleophile in Organic Synthesis
The nitrogen atom of the N-methylamino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of synthetic transformations where it attacks electrophilic centers.
Secondary amines like this compound can react with aldehydes and ketones in condensation reactions. However, unlike primary amines which form stable imines, the reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine if the carbonyl compound has an α-hydrogen, or an iminium ion. The formation of imines is a reversible reaction that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. This dehydration step is often facilitated by acid catalysis or by the removal of water from the reaction mixture.
For example, the condensation of 3,5-dimethoxyaniline (B133145) with various aldehydes has been shown to produce the corresponding Schiff bases (imines). A similar reaction with this compound and an aldehyde would initially form an unstable iminium ion, as the nitrogen lacks a second proton to be eliminated as part of a water molecule to form a neutral imine.
This compound can serve as the amine component in oxidative amination reactions. These processes involve the formation of a new carbon-nitrogen bond under oxidative conditions. For instance, transition-metal-free amination of 1,4-naphthoquinone (B94277) with various amines, including aromatic amines, can be achieved using t-BuOK as a mediator in an oxidative coupling process. This suggests that this compound could react with quinones and related compounds to form aminated quinone derivatives.
Additionally, titanium-catalyzed oxidative amination reactions have been developed that utilize anilines. These reactions can leverage the transfer of hydrogen from the aniline to another substrate, like an alkyne, to generate a nitrene equivalent in situ, which then participates in further reactions such as the synthesis of N-aryl pyrroles. The electron-rich nature of this compound would likely influence its reactivity in such catalytic cycles.
Reactions with Isocyanates and Related Electrophiles
The reaction of secondary amines, such as this compound, with isocyanates is a well-established method for the synthesis of trisubstituted ureas. This transformation proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. The presence of the electron-donating methoxy and N-methyl groups on the aniline ring enhances the nucleophilicity of the nitrogen atom, facilitating a rapid reaction.
The general reaction involves the attack of the lone pair of electrons on the nitrogen of this compound on the isocyanate's central carbon atom. This is followed by a proton transfer from the nitrogen to the oxygen of the isocyanate, yielding the stable urea (B33335) derivative. Aromatic isocyanates are typically more reactive than aliphatic ones in this type of reaction. youtube.com
For instance, the reaction of this compound with an aryl isocyanate, such as phenyl isocyanate, would yield N-(3,4-dimethoxyphenyl)-N-methyl-N'-phenylurea. This class of diarylurea derivatives is of significant interest in medicinal chemistry. nih.gov The reaction conditions are generally mild, often proceeding at room temperature without the need for a catalyst.
| Reactant 1 | Electrophile | Product | Reaction Type |
| This compound | Phenyl isocyanate | N-(3,4-dimethoxyphenyl)-N-methyl-N'-phenylurea | Nucleophilic Addition |
| This compound | Methyl isocyanate | N-(3,4-dimethoxyphenyl)-N,N'-dimethylurea | Nucleophilic Addition |
Friedel-Crafts Alkylation Reactions
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching alkyl substituents to an aromatic ring. semanticscholar.org For this compound, the aromatic ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy groups and the N-methylamino group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions.
In the case of this compound, the positions ortho to the methoxy groups (C2 and C5) and ortho/para to the N-methylamino group (C2 and C6, with C5 being para) are electronically enriched. Steric hindrance from the existing substituents will also influence the regioselectivity of the alkylation. The position C6, being ortho to the N-methylamino group and meta to the two methoxy groups, is a likely site for substitution. Another potential site is C2, which is ortho to both the N-methylamino and the 3-methoxy group. However, Friedel-Crafts reactions involving anilines can be complicated by the fact that the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. libretexts.org Despite this, under appropriate conditions, C-alkylation can be achieved.
Given the electronic properties of the closely related veratrole (1,2-dimethoxybenzene), which undergoes Friedel-Crafts reactions to yield substituted products, it is expected that this compound would react similarly. researchgate.netresearchgate.netlongdom.org The reaction typically requires an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com
| Aromatic Substrate | Alkylating Agent | Catalyst | Potential Product(s) |
| This compound | tert-Butyl chloride | AlCl₃ | 2-tert-Butyl-4,5-dimethoxy-N-methylaniline and/or 6-tert-Butyl-3,4-dimethoxy-N-methylaniline |
| This compound | Benzyl (B1604629) chloride | FeCl₃ | 2-Benzyl-4,5-dimethoxy-N-methylaniline and/or 6-Benzyl-3,4-dimethoxy-N-methylaniline |
Carbon-Nitrogen Bond Forming Coupling Reactions
The formation of new carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with palladium- and copper-catalyzed cross-coupling reactions being particularly prominent. This compound can serve as the nitrogen nucleophile in these transformations, allowing for its coupling with various aryl or heteroaryl halides or triflates.
The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orglibretexts.org In this reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a suitable ligand (often a bulky, electron-rich phosphine) and a base. beilstein-journals.orgacsgcipr.org The reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. wikipedia.org this compound, as a secondary aniline derivative, is an excellent substrate for this type of reaction.
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, provide an alternative to palladium-based methods. mdpi.com These reactions are particularly effective for coupling aryl halides with alkylamines and anilines. mdpi.com The development of various ligands has significantly improved the efficiency and mildness of these reactions. researchgate.netnih.gov
These coupling reactions provide a powerful and direct route to synthesize more complex tertiary amines, which are valuable structures in pharmaceuticals and materials science.
| Amine Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Product |
| This compound | Bromobenzene | Pd(OAc)₂ / XPhos | NaOt-Bu | N-(3,4-dimethoxyphenyl)-N-methylaniline |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ / BINAP | K₃PO₄ | N-(3,4-dimethoxyphenyl)-N-methyl-4-methylaniline |
| This compound | Iodobenzene | CuI / L-proline | K₂CO₃ | N-(3,4-dimethoxyphenyl)-N-methylaniline |
Theoretical and Computational Investigations of 3,4 Dimethoxy N Methylaniline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including geometry, reactivity, and vibrational spectra.
Prediction of Reactive Sites and Electronic Properties
DFT calculations are instrumental in identifying the most probable sites for chemical reactions and in understanding the electronic behavior of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and less stable. kashanu.ac.ir Studies on methoxy-substituted anilines have shown them to be more nucleophilic and have greater reactivity compared to other aniline (B41778) derivatives, a characteristic linked to a smaller energy gap. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in predicting how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. Blue-colored regions signify positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. For aromatic amines, the nitrogen atom typically appears within a negative potential zone, confirming its role as an electron donor. kashanu.ac.irmdpi.com
To illustrate, the following table presents typical electronic properties calculated for substituted anilines using DFT.
| Property | p-Aminoaniline | p-Nitroaniline | p-Isopropylaniline |
| EHOMO (eV) | -4.6019 | -3.8907 | -5.2968 |
| ELUMO (eV) | Not Specified | Not Specified | Not Specified |
| Energy Gap (ΔE) (eV) | 4.6019 | 3.8907 | 5.2968 |
| Dipole Moment (Debye) | 3.1091 | 7.2185 | 2.1932 |
| This table is based on data for analogous compounds to illustrate the type of information generated by DFT calculations. thaiscience.info The calculations were performed at the B3LYP/6-311G(d,p) level. thaiscience.info |
Elucidation of Reaction Mechanisms and Stereoselectivity
DFT is a cornerstone in the field of computational chemistry for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, transition states, and intermediates. researchgate.net
This analysis allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility. For instance, a DFT study on the chlorination of aniline identified four stationary points on the potential energy surface, elucidating the reaction mechanism and confirming that the orientation of the substitution is governed by the stability of the intermediate Wheland complex. researchgate.net Similarly, DFT calculations can be used to understand the stereoselectivity of reactions, such as the metabolic N-oxidation of N-ethyl-N-methylaniline, by modeling the different energetic pathways leading to various stereoisomers. nih.gov
Calculation of Vibrational Frequencies and Correlation with Experimental Spectra
Theoretical vibrational frequencies for 3,4-dimethoxy-N-methylaniline can be calculated using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p). sphinxsai.comasianpubs.orgnih.gov These calculated frequencies correspond to the normal modes of vibration of the molecule.
The results are then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. bhu.ac.in Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental values. asianpubs.org This correlative analysis allows for a detailed and reliable assignment of the observed spectral bands to specific molecular vibrations, such as N-H stretching, C-N stretching, and aromatic ring deformations. sphinxsai.comresearchgate.net Studies on N,N-dimethylaniline and various substituted anilines have demonstrated excellent agreement between scaled DFT-calculated frequencies and experimental spectra. sphinxsai.combhu.ac.in
Below is an illustrative table comparing experimental and calculated vibrational frequencies for a related compound, N,N-Dimethylaniline.
| Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | B3LYP/6-311++G** (cm⁻¹) |
| C-H stretch (aromatic) | 3074 | 3063 | 3076 |
| CH₃ asymmetric stretch | 2984 | 2996 | 2990 |
| Ring stretching | 1672 | 1637 | 1665 |
| Ring deformation | 704 | 554 | 700 |
| This table is based on data for the analogous compound N,N-Dimethylaniline to illustrate the correlation between experimental and calculated values. sphinxsai.com |
Analysis of Molecular Basicity and Reactivity Parameters
The basicity of an amine, a fundamental chemical property, can be quantified by its pKa value. DFT calculations provide a reliable means to predict these values. scribd.comresearchgate.netresearchgate.net The process often involves calculating the Gibbs free energies of the amine and its protonated form in a solvent, frequently modeled using a Polarizable Continuum Model (PCM). researchgate.net By employing an isodesmic reaction scheme with a known reference compound (like the anilinium ion), highly accurate pKa values can be obtained that correlate well with experimental data. researchgate.net
Furthermore, global reactivity descriptors can be derived from HOMO and LUMO energies to quantify chemical reactivity:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as (E_LUMO - E_HOMO) / 2.
Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.
These parameters provide a quantitative framework for comparing the reactivity of different molecules. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (especially around the methoxy (B1213986) and N-methyl groups), MD simulations are invaluable for exploring its accessible conformational space.
Advanced Quantum Chemical Computations (e.g., Quantum Theory of Atoms in Molecules for Intermolecular Interactions)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a system to define chemical concepts like atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in molecular recognition and crystal packing. researchgate.netchemrxiv.org
The analysis focuses on the topological features of the electron density (ρ(r)). Key to this is the identification of bond critical points (BCPs), which are points of minimum electron density along a bond path connecting two atomic nuclei. wiley-vch.de The properties at these BCPs, such as the value of the electron density (ρ_b) and its Laplacian (∇²ρ_b), provide quantitative information about the nature and strength of the interaction. acs.org
A covalent bond is typically characterized by a high value of ρ_b and a negative value of ∇²ρ_b, indicating a concentration of electron density.
A closed-shell interaction (like a hydrogen bond or van der Waals interaction) is characterized by a small ρ_b and a positive ∇²ρ_b, indicating depletion of electron density at the BCP. researchgate.net
This level of analysis offers deep insights into the subtle intermolecular forces that govern the behavior of this compound in condensed phases.
In Silico Predictions of Chemical Behavior and Synthetic Pathways
Computational chemistry provides a powerful lens for predicting the behavior of molecules and exploring potential synthetic routes without the need for extensive laboratory experimentation. For this compound, in silico methods, which encompass computational models and simulations, offer valuable insights into its physicochemical properties and reactivity. These theoretical investigations are crucial for understanding the molecule's behavior at a subatomic level and for guiding synthetic efforts.
Predicted Physicochemical Properties
Publicly available databases, such as PubChem, provide computationally generated data for this compound. These predictions are based on established algorithms and theoretical models. For instance, the XlogP value, a measure of a compound's lipophilicity, is predicted to be 2.1. uni.lu This suggests that this compound has a moderate degree of solubility in lipids and organic solvents.
Further computational predictions relate to the molecule's behavior in mass spectrometry. The collision cross-section (CCS) is a measure of an ion's size and shape in the gas phase. In silico models have calculated the CCS for various adducts of this compound, providing a theoretical basis for its identification in complex mixtures. uni.lu
Below is an interactive data table summarizing some of the key in silico predicted properties for this compound.
| Predicted Property | Value | Adduct | m/z | Predicted CCS (Ų) |
| Molecular Formula | C₉H₁₃NO₂ | [M+H]⁺ | 168.10192 | 133.4 |
| Monoisotopic Mass | 167.09464 Da | [M+Na]⁺ | 190.08386 | 141.8 |
| XlogP | 2.1 | [M-H]⁻ | 166.08736 | 137.7 |
| [M+NH₄]⁺ | 185.12846 | 154.3 | ||
| [M+K]⁺ | 206.05780 | 141.0 | ||
| [M+H-H₂O]⁺ | 150.09190 | 127.6 | ||
| [M]⁺ | 167.09409 | 136.3 | ||
| [M]⁻ | 167.09519 | 136.3 |
This data is computationally generated and sourced from the PubChem database. uni.lu
Theoretical and Computational Methodologies
While specific, in-depth computational studies on this compound are not widely available in the reviewed literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a common quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.nettandfonline.com For similar aniline derivatives, DFT, often paired with basis sets like B3LYP/6-311G(d,p), has been successfully employed to optimize molecular geometry, calculate vibrational frequencies (for predicting IR and Raman spectra), and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.nettandfonline.com These calculations help in understanding the reactivity and kinetic stability of a molecule.
Synthetic Pathway Predictions
The prediction of synthetic pathways through computational means is a developing field in chemistry. It often involves retrosynthetic analysis algorithms that propose potential starting materials and reaction steps. However, there is a lack of specific published research detailing in silico predictions for the synthesis of this compound.
Generally, computational approaches can be used to model reaction mechanisms and predict the feasibility of a proposed synthetic step. For example, in the synthesis of related aniline compounds, ab initio quantum chemical methods have been used to investigate reaction mechanisms and activation barriers, providing a molecular-level understanding that can help in optimizing reaction conditions and preventing side reactions. dntb.gov.ua While not applied specifically to this compound in the available literature, these computational tools represent a viable strategy for designing and refining its synthetic routes in future research.
Role and Applications in Advanced Organic Synthesis and Chemical Research
Function as a Building Block for Complex Organic Molecules
In the field of synthetic chemistry, organic "building blocks" are foundational molecules that chemists use to assemble larger, more complex molecular architectures. These components possess specific functional groups that allow them to be readily incorporated into target structures. Substituted anilines, including 3,4-dimethoxy-N-methylaniline and its close relatives, are pivotal building blocks due to the reactivity of the aniline (B41778) moiety.
The utility of the 3,4-dimethoxyphenylamine framework is demonstrated in the synthesis of N-allylaminocyclohex-2-enones. In these reactions, the parent compound 3,4-dimethoxyaniline (B48930) is used as a key reactant. The presence of the electron-rich 3,4-dimethoxy substituents on the aniline ring plays a significant role in the properties of the resulting molecules. This highlights how the core structure of this compound serves as a fundamental scaffold for creating more elaborate chemical entities.
Utilization as a Precursor in the Synthesis of Advanced Chemical Intermediates
As a precursor, this compound is a starting material that can be converted through one or more chemical reactions into a target molecule or an intermediate. Its derivatives are important intermediates in the production of pharmaceuticals and agrochemicals.
Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. This technique is widely used to enhance the functionality of a molecule for specific applications. N-methylaniline and its derivatives can be transformed into a wide array of functional molecules, serving as precursors for various pharmaceuticals and agrochemicals. For analytical purposes, derivatization is often essential. For instance, in the analysis of related bioactive compounds by gas chromatography/mass spectrometry (GC/MS), a two-step derivatization process is required to permit stereochemically specific study of the parent drug and its metabolites chemistrysteps.com. This underscores the importance of derivatization in both synthesizing new functional molecules and in their analytical characterization.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. The 3,4-dimethoxyaniline core is a valuable precursor for synthesizing various heterocyclic scaffolds, including thiadiazoles and quinolines.
Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazole derivatives, a class of compounds with significant biological activities, can be achieved using 3,4-dimethoxyaniline as a starting material. A notable synthetic route involves a multi-step process to create N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. The process begins with a two-step condensation involving 2,2-dimethyl-1,3-dioxane-4,6-dione, trimethyl orthoformate, and 3,4-dimethoxyaniline to yield an enamine intermediate acs.org. This intermediate then undergoes several further transformations to produce the final thiadiazole scaffold acs.org.
Interactive Data Table: Synthesis of Thiadiazole Derivatives from 3,4-Dimethoxyaniline
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | 2,2-dimethyl-1,3-dioxane-4,6-dione, trimethyl orthoformate, 3,4-dimethoxyaniline | Two-step condensation | Enamine intermediate acs.org |
| 2 | Enamine intermediate | Cyclocondensation in diphenyl ether | Quinoline compound acs.org |
| 3 | Quinoline compound, methyl 4-chloromethyl benzoate | O-alkylation | Ester derivative acs.org |
| 4 | Ester derivative | Hydrolysis with NaOH | Carboxylic acid acs.org |
| 5 | Carboxylic acid | Further steps | N-(1,3,4-thiadiazol-2-yl)benzamide derivatives acs.org |
Quinoline Derivatives: Quinolines are another critical class of heterocyclic compounds found in many pharmaceuticals. A three-component, one-pot reaction provides an efficient method for synthesizing quinoline derivatives using 3,4-dimethoxyaniline. This reaction combines the aniline derivative, various aldehydes, and ethyl-3,3-diethoxypropionate with montmorillonite K-10 as a catalyst to form ethyl 6,7-dimethoxy-2-alkyl/aryl quinoline-3-carboxylates nih.gov. Other established methods for quinoline synthesis from anilines include the Skraup, Doebner-Von Miller, and Pfitzinger reactions, each providing different pathways to this important scaffold nih.govjocpr.commdpi.com.
Interactive Data Table: Named Reactions for Quinoline Synthesis from Anilines
| Reaction Name | Key Reactants | Product Type |
|---|---|---|
| Doebner Synthesis | Aniline, pyruvic acid, aldehyde | Quinoline-4-carboxylic acid nih.gov |
| Skraup Synthesis | Aniline, glycerol, strong acid, oxidant | Quinoline nih.gov |
| Conrad–Limpach Synthesis | Anilines, β-ketoesters | 4-hydroxyquinoline derivatives nih.gov |
| Pfitzinger Synthesis | Isatin, carbonyl compound, base | Quinoline-4-carboxylic acid jocpr.com |
Benzofuran Structures: Benzofurans are prevalent structures in natural products and medicinally important compounds organic-chemistry.orgbyjus.com. The synthesis of these scaffolds is a significant focus of organic chemistry, with numerous methods developed. Common strategies include the intramolecular cyclization of electron-rich aryl ketones or the reaction of phenols with other reagents under catalytic conditions youtube.comlibretexts.org. While the synthesis of benzofurans is a well-established field, the direct use of this compound as a starting material is not prominently featured in the reviewed literature, which tends to favor phenol-based starting materials.
Investigations in Polymer Chemistry for Material Science
In the realm of material science, aniline and its derivatives are fundamental monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). These materials are of interest for applications in electronics, sensors, and energy storage. Research has extended to creating copolymers and nanocomposites to enhance the properties of these materials.
Substituted aniline derivatives are used to modify the properties of polyaniline, such as solubility and photoluminescence intensity. For example, copolymers based on aniline and its ortho-substituted derivatives have been shown to exhibit higher emission intensity libretexts.org. Furthermore, nanostructured composites have been prepared via the in-situ chemical polymerization of aniline and pyrrole in the presence of montmorillonite clay, resulting in poly(pyrrole-co-aniline)/MMT nanocomposites. The mechanochemical synthesis of polyaniline/clay nanocomposites derived from aniline and its derivatives is another approach to creating advanced materials with tailored structural, thermal, and electrical properties.
Specific Reactivity in Chemical Systems
The reactivity of a substituted aniline is heavily influenced by the electronic nature of its substituents. The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions libretexts.org. This high reactivity can sometimes be a challenge, leading to multiple substitutions where only one is desired.
The methoxy (B1213986) groups (-OCH₃) at the 3 and 4 positions of this compound are electron-donating, further increasing the electron density of the aromatic ring and enhancing its reactivity. This specific electronic character can be harnessed to control the outcomes of chemical reactions. For example, in the synthesis of certain allylamines, the presence of the electron-rich 3,4-dimethoxy group on the aniline precursor leads to a final product with superior antioxidant activity organic-chemistry.org. This demonstrates that the substituents on the aniline ring directly influence the chemical properties and reactivity of the molecules derived from it, allowing for a degree of control over the function of the final product organic-chemistry.org. By modifying the aniline precursor, chemists can tune the properties of the resulting chemical system. For instance, to control the high reactivity of anilines and prevent unwanted side reactions like polysubstitution, the amino group can be temporarily converted to a less-activating amide group through acetylation.
Future Directions and Emerging Research Avenues for 3,4 Dimethoxy N Methylaniline
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry principles is a primary driver for innovation in the synthesis of aniline (B41778) derivatives. sphinxsai.com Future research on 3,4-dimethoxy-N-methylaniline is expected to focus on developing synthetic pathways that are not only efficient but also environmentally benign.
Key Research Thrusts:
Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalytic methods are emerging as powerful tools for organic synthesis. nih.gov Researchers are exploring the use of heterogeneous photocatalysts or redox mediators to drive the synthesis of anilines at room temperature and pressure, thereby reducing the high energy consumption associated with traditional methods. specchemonline.com A potential route could involve the photocatalytic reduction of 3,4-dimethoxy-N-methylnitrobenzene, minimizing the use of hazardous reducing agents.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. researchgate.netmdpi.com The application of flow chemistry to the N-alkylation of 3,4-dimethoxyaniline (B48930) or the methylation of aniline derivatives presents a promising avenue for efficient and sustainable production of this compound. researchgate.net
Green Solvents and Catalysts: The replacement of volatile organic compounds with greener alternatives like water or bio-based solvents is a critical goal. nih.govresearchgate.net Research into catalysts, such as Brønsted acidic ionic liquids, that can function efficiently in aqueous media will be pivotal. nih.gov Similarly, developing non-precious metal catalysts, for instance, based on iron or copper, for key transformations like N-alkylation is a significant area of interest. nih.govnih.gov
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies
| Parameter | Conventional Methods | Emerging Sustainable Methods |
| Energy Input | Often require high temperature and pressure | Can operate at ambient temperature and pressure (e.g., photocatalysis) specchemonline.com |
| Reagents | Use of stoichiometric, often hazardous, reducing/oxidizing agents | Catalytic systems, use of electrons (electrosynthesis) or photons (photocatalysis) nih.govspecchemonline.com |
| Solvents | Typically volatile organic compounds (VOCs) | Aqueous media, ionic liquids, or other green solvents nih.gov |
| Process Type | Predominantly batch processing | Continuous flow processes for better control and scalability researchgate.net |
| Byproducts | Can generate significant chemical waste | Higher atom economy, often producing benign byproducts like water imperial.ac.uk |
In-depth Mechanistic Studies of Chemical Transformations
A fundamental understanding of reaction mechanisms is crucial for optimizing existing chemical transformations and discovering new ones. For this compound, future research will likely involve detailed mechanistic investigations of its key reactions, such as oxidation, N-dealkylation, and electrophilic substitution. researchgate.netnih.govallen.in
Areas for Mechanistic Investigation:
Kinetic Analysis: Time-resolved spectroscopic techniques, such as Raman spectroscopy, can be employed to study the kinetics of reactions like the chemical oxidation of this compound. researchgate.net This can reveal information about reaction rates, intermediates, and the influence of substituents on the reaction pathway.
Intermediate Trapping and Identification: The anodic oxidation of N-alkylanilines is known to proceed through various dimeric and trimeric products. researchgate.netacs.org Detailed studies using techniques like electrochemical thermospray mass spectrometry could elucidate the specific intermediates formed during the oxidation of this compound.
Isotopic Labeling Studies: To clarify reaction pathways, experiments using isotopically labeled starting materials (e.g., with Deuterium or Carbon-13) can trace the fate of specific atoms throughout a transformation, providing unambiguous evidence for proposed mechanisms.
Exploration of New Chemical Transformations and Derivatizations
Expanding the synthetic utility of this compound requires the exploration of novel chemical reactions and derivatizations. This involves using the parent molecule as a building block to access more complex and potentially functional molecules.
Emerging Transformational Strategies:
C-H Bond Activation: Direct functionalization of otherwise inert C-H bonds is a frontier in organic synthesis. dmaiti.com Iron-catalyzed regioselective C-H alkylation at the N-methyl group has been demonstrated for N-methylanilines, opening the door to new derivatives of this compound without the need for pre-functionalization. nih.govacs.org Future work could expand this to include arylation, amination, or other valuable bond formations.
Photoredox Catalysis for Novel Functionalization: Visible-light photoredox catalysis enables unique transformations under mild conditions. This approach has been used for the trifluoromethylation of free aniline derivatives and could be adapted to introduce a wide range of fluoroalkyl groups or other functionalities onto the aromatic ring of this compound.
Polymerization and Materials Science: Substituted anilines can be polymerized to create conductive polymers with tunable properties. doi.org Investigating the polymerization of this compound or its derivatives could lead to new materials for applications in electronics, such as sensors or antistatic coatings. rsc.orgresearchgate.net The electronic effects of the methoxy (B1213986) and N-methyl groups would influence the properties of the resulting polymer. researchgate.net
Novel Derivatizing Agents: While derivatization is often used for analytical purposes, the development of novel reagents could lead to new classes of compounds. nih.govnih.gov Exploring reactions that transform the N-methylaniline moiety into unique heterocyclic systems or link it to other pharmacophores is a promising area for drug discovery.
Enhanced Integration of Computational and Experimental Methodologies in Chemical Discovery
The synergy between computational chemistry and experimental work is accelerating the pace of chemical discovery. For this compound, this integrated approach can guide synthetic efforts, rationalize observed reactivity, and predict molecular properties.
Synergistic Approaches:
Predicting Reactivity and Site Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the most likely sites for electrophilic or nucleophilic attack. nih.gov This can help in designing experiments for C-H functionalization or electrophilic aromatic substitution, saving significant experimental effort.
Quantitative Structure-Activity Relationships (QSAR): QSAR models can correlate computed molecular descriptors (e.g., electronic properties, lipophilicity) with experimental outcomes, such as toxicological effects or reaction rates. nih.gov Such models could be developed for derivatives of this compound to predict their properties before synthesis. nih.gov
Spectral Analysis and Characterization: Computational methods are highly effective in predicting spectroscopic data (e.g., IR, Raman, NMR). researchgate.netdntb.gov.ua Comparing theoretically predicted spectra with experimental data provides a powerful method for confirming the structure of new derivatives of this compound. researchgate.net
Table 2: Role of Computational Chemistry in Studying this compound
| Application Area | Computational Tool/Method | Insights Gained |
| Reaction Mechanism | Density Functional Theory (DFT) nih.gov | Transition state energies, reaction barriers, intermediate structures. organic-chemistry.org |
| Property Prediction | QSAR, DFT nih.gov | Lipophilicity, oxidation potentials, electronic properties (HOMO/LUMO energies). nih.govumn.edu |
| Structural Elucidation | DFT, Hartree-Fock researchgate.net | Prediction of vibrational frequencies (IR/Raman) and NMR chemical shifts. |
| Design of New Molecules | Molecular Modeling | In silico design of derivatives with desired electronic or steric properties. |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 3,4-dimethoxy-N-methylaniline, and what critical parameters influence yield and purity?
- Answer: A common synthesis involves the catalytic hydrogenation of 3,4-dimethoxynitrobenzene in methanol using a palladium catalyst (e.g., Pd/Al₂O₃) under controlled hydrogen pressure. Key parameters include:
- Temperature: Optimal range of 50–70°C to avoid side reactions.
- Catalyst loading: ~2.5 wt% relative to the substrate for efficient reduction.
- Solvent choice: Methanol is preferred due to its polarity and miscibility with intermediates .
Post-reduction, N-methylation can be achieved via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., NaHCO₃).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves impurities.
- Spectroscopy:
- ¹H NMR (CDCl₃): Peaks at δ 6.6–6.8 (aromatic protons), δ 3.8 (OCH₃), δ 2.9 (N-CH₃).
- FT-IR: Bands at ~3350 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O of methoxy groups).
- Elemental analysis: Confirms C, H, N, and O composition within ±0.3% of theoretical values .
Q. What safety precautions are essential when handling this compound?
- Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods or ensure negative-pressure systems to avoid inhalation of dust/aerosols.
- Storage: In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability while minimizing byproducts?
- Answer:
- Design of Experiments (DoE): Vary parameters like catalyst type (Pd/C vs. Raney Ni), solvent (methanol vs. ethanol), and reaction time to identify optimal conditions.
- Byproduct mitigation:
- Quenching intermediates: Add Na₂S₂O₃ to reduce nitroso derivatives.
- Purification: Recrystallization from ethanol/water (1:3) removes unreacted nitro precursors.
- Table: Example optimization results:
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/Al₂O₃ | Methanol | 92 | 99 |
| Raney Ni | Ethanol | 85 | 95 |
Q. What strategies address contradictions in reported biological activity data for this compound derivatives?
- Answer:
- Meta-analysis: Compare datasets across studies, focusing on assay conditions (e.g., pH, temperature) and cell lines used.
- Mechanistic validation: Use knockout models or competitive binding assays to confirm target specificity (e.g., enzyme inhibition).
- Case study: Inconsistent IC₅₀ values for acetylcholinesterase inhibition may arise from variations in substrate concentration (10–100 µM) or incubation time (15–60 min) .
Q. How can computational methods guide the design of this compound-based drug candidates?
- Answer:
- Molecular docking: Predict binding affinity to targets (e.g., kinases) using AutoDock Vina with force fields like AMBER.
- ADMET profiling: Tools like SwissADME estimate logP (2.1–2.5), solubility (-3.5 to -2.8 LogS), and CYP450 interactions.
- Example: Derivatives with electron-withdrawing groups (e.g., -NO₂) show improved blood-brain barrier permeability but higher hepatotoxicity risk .
Q. What advanced analytical techniques resolve challenges in detecting trace impurities in this compound?
- Answer:
- LC-MS/MS: Identifies nitroso byproducts (m/z 196.1) and dimeric impurities (m/z 350.2) with ppm-level sensitivity.
- X-ray crystallography: Confirms stereochemistry of chiral intermediates in asymmetric syntheses.
- Troubleshooting: Baseline separation in HPLC may require ion-pairing agents (e.g., TFA) for polar degradants .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Answer:
- DFT calculations: Methoxy groups donate electron density via resonance, activating the aromatic ring for electrophilic substitution at the para position.
- Experimental validation: Suzuki-Miyaura coupling with aryl boronic acids proceeds at 80°C with Pd(OAc)₂, yielding biaryl products (85–90% yield).
- Table: Substituent effects on reaction rate:
| Substituent | Hammett σ | Relative Rate |
|---|---|---|
| -OCH₃ | -0.27 | 1.0 |
| -NO₂ | +0.78 | 0.2 |
Methodological Notes
- Contradictory evidence: Replicate critical findings (e.g., catalytic efficiency) under standardized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
